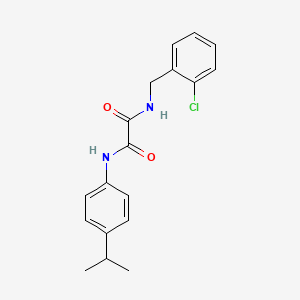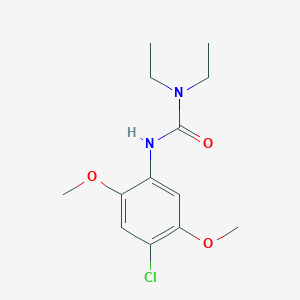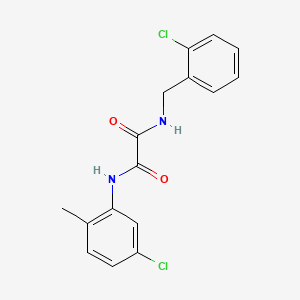
N-(2-chlorobenzyl)-N'-(4-isopropylphenyl)ethanediamide
Descripción general
Descripción
N-(2-chlorobenzyl)-N'-(4-isopropylphenyl)ethanediamide, commonly known as CIPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CIPE is a derivative of ethanediamide and is synthesized through a series of chemical reactions. It has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
CIPE has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, CIPE has been found to have activity against parasites such as Trypanosoma brucei, which causes African sleeping sickness. This makes it a promising candidate for the development of antiparasitic drugs.
Mecanismo De Acción
The exact mechanism of action of CIPE is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
CIPE has been found to have interesting biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, CIPE has been found to have activity against parasites, making it a potential candidate for the development of antiparasitic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CIPE in lab experiments is its potential as a lead compound for the development of anticancer and antiparasitic drugs. Additionally, it has been found to be relatively easy to synthesize, making it accessible to researchers. However, one limitation of using CIPE in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of CIPE.
Direcciones Futuras
There are several future directions for research on CIPE. One area of interest is the development of CIPE derivatives with improved activity and reduced toxicity. Additionally, further studies are needed to determine the optimal dosage and potential side effects of CIPE. Finally, more research is needed to fully understand the mechanism of action of CIPE and its potential applications in the development of anticancer and antiparasitic drugs.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-N'-(4-isopropylphenyl)ethanediamide, or CIPE, is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of CIPE as a lead compound for the development of anticancer and antiparasitic drugs.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(2)13-7-9-15(10-8-13)21-18(23)17(22)20-11-14-5-3-4-6-16(14)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDFUJIGIYOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B4398309.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B4398323.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4398330.png)
![5-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4398350.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4398357.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4398363.png)
![ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B4398364.png)


![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4398388.png)

![ethyl 1-(2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4398396.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4398400.png)
